![molecular formula C14H16N2O2 B2569448 N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide CAS No. 2196076-49-8](/img/structure/B2569448.png)
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide
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Description
“N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide” is a chemical compound. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, imidazole, a similar heterocyclic compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Future Directions
The future directions for the study of this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. Given the wide range of applications of similar compounds, there may be potential for this compound to be used in the development of new drugs .
properties
IUPAC Name |
N-(1-prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(18)16-9-5-6-11-12(15-10(2)17)7-4-8-13(11)16/h3-4,7-8H,1,5-6,9H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWAODBGVLKULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CCCN(C2=CC=C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide |
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